(+)-Camphor-10-sulfonic acid physical properties
(+)-Camphor-10-sulfonic acid physical properties
An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid derived from camphor, is a versatile reagent in synthetic and medicinal chemistry. Its primary application lies in its use as a chiral resolving agent for the separation of racemic mixtures of amines and other basic compounds. Additionally, it serves as a catalyst in a variety of asymmetric syntheses. A thorough understanding of its physical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of the key physical characteristics of (+)-Camphor-10-sulfonic acid, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of (+)-Camphor-10-sulfonic acid are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers and batches.
General and Thermodynamic Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₀H₁₆O₄S |
| Molecular Weight | 232.3 g/mol [1] |
| Melting Point | 196-200 °C (decomposes)[1][2] |
| Boiling Point | 344.46 °C (rough estimate)[1] |
| pKa | 1.17 ± 0.50 (Predicted)[1] |
Optical and Solubility Properties
| Property | Value | Conditions |
| Specific Optical Rotation | +21° to +23° | c=20 in H₂O at 20°C |
| Solubility | Soluble in water.[1][3] | - |
| Slightly soluble in glacial acetic acid and ethyl acetate.[1] | - | |
| Insoluble in ether.[1] | - |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of (+)-Camphor-10-sulfonic acid can be determined using the capillary method with a melting point apparatus.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry (+)-Camphor-10-sulfonic acid is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).
Optical Rotation Measurement
The specific optical rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[6][7][8][9][10]
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of (+)-Camphor-10-sulfonic acid (e.g., 0.2 g) is dissolved in a precise volume of deionized water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter tube is filled with the solvent (deionized water) and a blank reading is taken to zero the instrument.
-
Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared solution of (+)-Camphor-10-sulfonic acid, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Chiral Resolution: A Workflow
(+)-Camphor-10-sulfonic acid is widely employed as a resolving agent for racemic mixtures of basic compounds. The general workflow for such a resolution is depicted below.
Caption: A generalized workflow for the resolution of a racemic mixture using (+)-Camphor-10-sulfonic acid.
This workflow illustrates the key steps in a typical chiral resolution process. The racemic base reacts with the chiral acid to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Finally, the individual enantiomers are recovered from the separated diastereomeric salts.
Conclusion
The physical properties of (+)-Camphor-10-sulfonic acid, particularly its well-defined melting point and strong optical activity, are crucial for its role in asymmetric synthesis and chiral resolution. The experimental protocols provided herein offer a standardized approach to verifying these properties, ensuring the quality and suitability of the reagent for its intended applications in pharmaceutical and chemical research.
References
- 1. (+)-camphor-10-sulphonic acid [chembk.com]
- 2. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 3. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rudolphresearch.com [rudolphresearch.com]
- 10. digicollections.net [digicollections.net]
